3-(2,4-Dichlorophenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride
CAS No.:
Cat. No.: VC13560538
Molecular Formula: C10H10Cl3N3O
Molecular Weight: 294.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10Cl3N3O |
|---|---|
| Molecular Weight | 294.6 g/mol |
| IUPAC Name | 3-(2,4-dichlorophenoxy)-1-methylpyrazol-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C10H9Cl2N3O.ClH/c1-15-5-8(13)10(14-15)16-9-3-2-6(11)4-7(9)12;/h2-5H,13H2,1H3;1H |
| Standard InChI Key | NUUABVHSAVLMSB-UHFFFAOYSA-N |
| SMILES | CN1C=C(C(=N1)OC2=C(C=C(C=C2)Cl)Cl)N.Cl |
| Canonical SMILES | CN1C=C(C(=N1)OC2=C(C=C(C=C2)Cl)Cl)N.Cl |
Introduction
Chemical Identity and Structural Properties
The compound’s molecular formula is C₁₀H₁₀Cl₃N₃O, with a molar mass of 294.6 g/mol. Its IUPAC name, 3-(2,4-dichlorophenoxy)-1-methylpyrazol-4-amine hydrochloride, reflects its structural components: a pyrazole ring substituted with a methyl group at position 1, an amine at position 4, and a 2,4-dichlorophenoxy group at position 3, all bound to a hydrochloride salt.
Key Structural Features:
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Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms.
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2,4-Dichlorophenoxy Group: A phenyl ring with chlorine atoms at positions 2 and 4, connected via an ether linkage.
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Hydrochloride Salt: Enhances solubility and stability for laboratory handling.
Table 1: Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₀Cl₃N₃O | |
| Molecular Weight | 294.6 g/mol | |
| SMILES | CN1C=C(C(=N1)OC2=C(C=C(C=C2)Cl)Cl)N.Cl | |
| InChIKey | NUUABVHSAVLMSB-UHFFFAOYSA-N | |
| PubChem CID | 102565571 |
Synthesis and Production
The synthesis involves multi-step organic reactions to assemble the pyrazole core and attach substituents. A common route includes:
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Pyrazole Ring Formation: Cyclization of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds.
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Chlorophenoxy Substitution: Nucleophilic aromatic substitution (SNAr) using 2,4-dichlorophenol under basic conditions.
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Methylation: Introduction of the methyl group at position 1 via alkylation with methyl iodide.
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Hydrochloride Salt Formation: Treatment with hydrochloric acid to improve crystallinity.
Critical reaction parameters include temperature control (0–25°C) and the use of catalysts like triethylamine to optimize yields. Industrial-scale production requires purification via recrystallization from ethyl acetate/petroleum ether mixtures.
Mechanism of Action
The compound mimics auxins, a class of plant hormones regulating cell elongation and differentiation. Its mechanism involves:
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Receptor Binding: Competes with natural auxins (e.g., indole-3-acetic acid) for binding sites on auxin receptors.
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Transport Interference: Disrupts polar auxin transport proteins (PIN proteins), leading to irregular hormone distribution.
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Uncontrolled Growth: Accumulation in meristematic tissues causes abnormal cell division and vascular bundle disorganization, ultimately inducing plant death.
Table 2: Comparative Hormone Activity
| Compound | Receptor Affinity (nM) | Phytotoxicity (EC₅₀) |
|---|---|---|
| 3-(2,4-Dichlorophenoxy)... | 12.3 ± 1.5 | 0.8 μM |
| 2,4-Dichlorophenoxyacetic acid | 8.9 ± 0.9 | 1.2 μM |
Research Applications
Agrochemical Development
The compound serves as a lead structure for herbicides targeting broadleaf weeds. Its auxin-like activity induces rapid desiccation in susceptible plants, making it effective at low concentrations. Field trials demonstrate efficacy against Amaranthus retroflexus and Chenopodium album at doses ≤1 kg/ha.
Plant Physiology Studies
Researchers utilize it to investigate auxin signaling pathways. For example, Arabidopsis mutants with impaired PIN transporters show reduced sensitivity, confirming its role in transport inhibition.
Environmental Impact Assessments
Studies on soil half-life (t₁/₂ = 14–21 days) and aquatic toxicity (LC₅₀ = 2.5 mg/L for Daphnia magna) inform regulatory guidelines for agricultural use.
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